molecular formula C11H22N2O2 B11888457 (R)-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate

(R)-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate

Cat. No.: B11888457
M. Wt: 214.30 g/mol
InChI Key: JHTVXFPQRSFQHL-SECBINFHSA-N
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Description

®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound is particularly interesting due to its structural features, which include a piperazine ring substituted with tert-butyl and dimethyl groups, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2,4-dimethylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2,4-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Scientific Research Applications

®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 2,4-dimethylpiperazine-1-carboxylate

Uniqueness

®-Tert-butyl 2,4-dimethylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the tert-butyl and dimethyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2R)-2,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-9-8-12(5)6-7-13(9)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

JHTVXFPQRSFQHL-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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